molecular formula C10H18ClNO2 B6604246 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2741515-57-9

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No.: B6604246
CAS No.: 2741515-57-9
M. Wt: 219.71 g/mol
InChI Key: HSAXEOSORWPUSN-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is an organic compound belonging to the family of spiro compounds, characterized by the fusion of two cyclic molecules. This compound is known for its unique molecular structure and diverse biological and pharmacological properties.

Preparation Methods

The synthesis of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be achieved through several methods. One commonly used method involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method includes the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis. These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.

Chemical Reactions Analysis

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase and acetylcholinesterase.

    Medicine: It exhibits anticancer activity in certain cell lines and is being explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can disrupt normal cellular processes, leading to the compound’s observed biological effects. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
  • 8-Oxa-1-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
  • 6-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

These compounds share similar spirocyclic structures but differ in their functional groups and specific biological activities. The unique properties of this compound, such as its enzyme inhibition capabilities and potential therapeutic applications, distinguish it from these related compounds.

Properties

IUPAC Name

1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXEOSORWPUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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